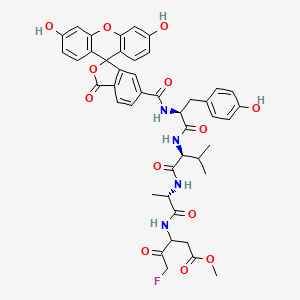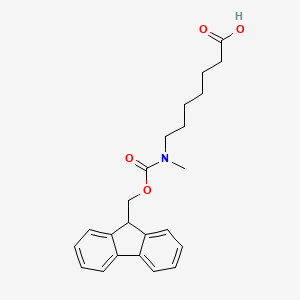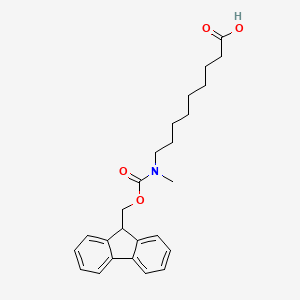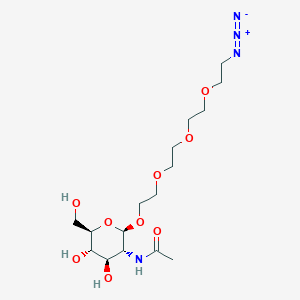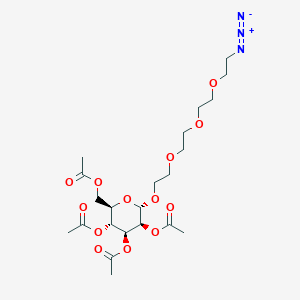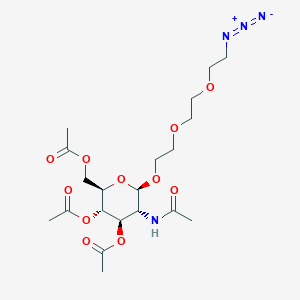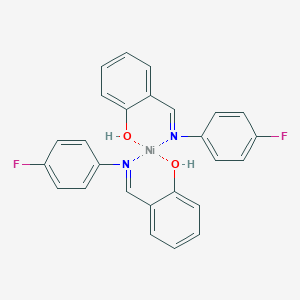
Bis(N-salicylidene-4-fluoroaniline)-nickel(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to two N-salicylidene-4-fluoroaniline ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N-salicylidene-4-fluoroaniline)-nickel(II) typically involves the reaction of nickel(II) salts with N-salicylidene-4-fluoroaniline under controlled conditions. A common method includes dissolving nickel(II) acetate in ethanol and adding an ethanolic solution of N-salicylidene-4-fluoroaniline. The mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for Bis(N-salicylidene-4-fluoroaniline)-nickel(II) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bis(N-salicylidene-4-fluoroaniline)-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new coordination complexes.
Reduction: Reduction reactions can alter the nickel center’s oxidation state, affecting the compound’s overall properties.
Substitution: Ligand substitution reactions can occur, where the N-salicylidene-4-fluoroaniline ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the solvent environment.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction could produce nickel(I) species.
Scientific Research Applications
Bis(N-salicylidene-4-fluoroaniline)-nickel(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role as a metallodrug.
Industry: It is investigated for its applications in materials science, such as in the development of new materials with unique electronic or magnetic properties.
Mechanism of Action
The mechanism by which Bis(N-salicylidene-4-fluoroaniline)-nickel(II) exerts its effects involves coordination chemistry principles. The nickel(II) ion interacts with the ligands through coordination bonds, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Bis(N-salicylidene-4-chloroaniline)-nickel(II): Similar structure but with a chlorine substituent instead of fluorine.
Bis(N-salicylidene-4-bromoaniline)-nickel(II): Contains a bromine substituent.
Bis(N-salicylidene-4-iodoaniline)-nickel(II): Features an iodine substituent.
Uniqueness: Bis(N-salicylidene-4-fluoroaniline)-nickel(II) is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. The fluorine substituent can enhance the compound’s stability and potentially its biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10FNO.Ni/c2*14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOGJFBERUCFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

